molecular formula C9H13Cl2NO2 B2930946 4-(Pyridin-3-yl)butanoic acid dihydrochloride CAS No. 1803609-16-6

4-(Pyridin-3-yl)butanoic acid dihydrochloride

Cat. No.: B2930946
CAS No.: 1803609-16-6
M. Wt: 238.11
InChI Key: NOOHPLDVMAAWGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyridin-3-yl)butanoic acid dihydrochloride is a pyridine-containing carboxylic acid derivative supplied as a dihydrochloride salt to enhance stability and solubility. This compound is characterized by its molecular formula of C9H13Cl2NO2 and a molecular weight of 238.11 g/mol . The pyridine ring is a privileged scaffold in medicinal chemistry, making this acid a valuable building block for the synthesis of more complex molecules. As a bifunctional compound, it can be used in amide coupling reactions via its carboxylic acid group and in nucleophilic substitution or metal-catalyzed cross-coupling reactions via the nitrogen atom in its pyridin-3-yl ring. Researchers utilize this and related pyridinyl butanoic acid derivatives in various applications, including the development of pharmaceutical candidates and as intermediates in organic synthesis . The dihydrochloride salt form is particularly useful for reactions performed in protic solvents or when the free base form requires increased handling stability. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper storage conditions and handling procedures should be followed to maintain the integrity of the compound. For specific storage recommendations, please consult the product's Safety Data Sheet.

Properties

IUPAC Name

4-pyridin-3-ylbutanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.2ClH/c11-9(12)5-1-3-8-4-2-6-10-7-8;;/h2,4,6-7H,1,3,5H2,(H,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOHPLDVMAAWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCCC(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yl)butanoic acid dihydrochloride typically involves the reaction of pyridine derivatives with butanoic acid under controlled conditions. The reaction is often carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes multiple purification steps to remove impurities and achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yl)butanoic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)butanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The table below summarizes key structural analogues and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications/Notes
4-(Pyridin-3-yl)butanoic acid dihydrochloride 477251-67-5* C₉H₁₁NO₂·2HCl 238.11 Pyridin-3-yl, dihydrochloride salt Pharmaceutical intermediate
3-(Pyridin-4-yl)butanoic acid hydrochloride - C₉H₁₁NO₂·HCl 201.65 Pyridin-4-yl, monohydrochloride salt Research applications
(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride 270065-68-4 C₉H₁₃N₂O₂·2HCl 253.13 Amino group at C3, pyridin-4-yl Sold for research (ECHEMI)
4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride 4192-31-8 C₉H₉NO₃·HCl 215.63 Oxo group at C4, pyridin-3-yl Intermediate in organic synthesis
4-(Dimethylamino)butanoic acid hydrochloride - C₆H₁₃NO₂·HCl 179.64 Dimethylamino group instead of pyridine Versatile research applications

Note: The CAS number for the free acid (4-(pyridin-3-yl)butanoic acid) is 477251-67-5; the dihydrochloride salt may require separate registration.

Functional Group Variations

  • Oxo Group : The oxo derivative (CAS 4192-31-8) has enhanced electrophilicity, favoring reactions like nucleophilic additions .
  • Pyridine Position: Shifting the pyridine from position 3 to 4 (e.g., 3-(pyridin-4-yl)butanoic acid hydrochloride) alters electronic properties and binding affinities .

Physicochemical Properties

  • Solubility: Hydrochloride salts generally exhibit higher water solubility than free bases. For example, this compound is more soluble in aqueous media than its free acid form .
  • Stability : The dihydrochloride form enhances stability under acidic conditions, whereas oxo-containing derivatives may degrade under reducing environments .

Key Differentiators

  • Salt Form: Dihydrochloride salts improve bioavailability and crystallinity compared to monohydrochlorides or free acids .
  • Substituent Effects: Amino groups enhance hydrogen-bonding capacity, while oxo groups increase reactivity toward nucleophiles .

Biological Activity

4-(Pyridin-3-yl)butanoic acid dihydrochloride, also known as (S)-3-amino-4-(pyridin-3-yl)butanoic acid dihydrochloride, is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring attached to a butanoic acid backbone, with the following structural formula:

C9H12Cl2N2O2\text{C}_9\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_2

Molecular Weight : Approximately 253.12 g/mol.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It can modulate various biological pathways by binding to active or allosteric sites on target proteins. The compound has been shown to influence neurotransmitter systems, particularly through the modulation of glutamate receptors, which are crucial for synaptic transmission and plasticity.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties by influencing the metabolism of tryptophan and modulating the production of kynurenic acid, a neuroprotective agent. It may inhibit enzymes such as kynurenine 3-hydroxylase, thereby affecting levels of neuroactive compounds.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in neurotransmitter metabolism. This inhibition can lead to altered levels of neurotransmitters, which may have therapeutic implications for conditions such as depression and anxiety.

Study on Neuroprotection

A study conducted by researchers at a leading university examined the effects of this compound on neuronal cell cultures exposed to oxidative stress. The findings demonstrated that treatment with the compound significantly reduced cell death and increased cell viability compared to untreated controls. This suggests its potential role in protecting neurons from damage associated with neurodegenerative diseases.

Enzyme Interaction Studies

Another research project focused on the interaction of this compound with glutamate receptors. The study utilized electrophysiological techniques to measure changes in receptor activity upon application of the compound. Results indicated that it acts as a modulator, enhancing receptor function under certain conditions while inhibiting it under others, highlighting its dual role in neurotransmission.

Data Table: Summary of Biological Activities

Activity Description References
NeuroprotectionReduces oxidative stress-induced neuronal death
Enzyme InhibitionInhibits kynurenine 3-hydroxylase; affects neurotransmitter metabolism
Receptor ModulationEnhances/inhibits glutamate receptor activity depending on conditions
Potential TherapeuticsInvestigated for treatment of neurological disorders

Q & A

Q. How can researchers optimize the synthesis of 4-(Pyridin-3-yl)butanoic acid dihydrochloride for reproducibility?

Methodological Answer: To ensure reproducibility, focus on:

  • Reaction Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution efficiency, as seen in analogous pyridine derivative syntheses .
  • Stoichiometric Ratios : Maintain a 1:2 molar ratio of the pyridine precursor to HCl for complete dihydrochloride salt formation, as indicated by molecular formula analysis (C₉H₁₃N₃·2HCl) .
  • Purification : Employ recrystallization in ethanol/water mixtures to isolate high-purity crystals, validated by HPLC (≥93% purity thresholds are common in pharmaceutical-grade intermediates) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify proton environments (e.g., pyridinium protons at δ 8.5–9.0 ppm) and carboxylate carbon signals (δ 170–175 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks at m/z 236.14 (C₉H₁₃N₃·2HCl) with ESI+ mode for salt adduct detection .
  • FT-IR : Validate HCl incorporation via N–H stretching (2500–3000 cm⁻¹) and carboxylate C=O vibrations (1680–1720 cm⁻¹) .

Q. How should researchers design stability studies for this compound under varying pH conditions?

Methodological Answer:

  • Buffer Systems : Test stability in phosphate buffers (pH 2–8) to simulate physiological and storage conditions.
  • Kinetic Monitoring : Use UV-Vis spectroscopy to track absorbance changes at λ~260 nm (pyridine ring absorption) over 72 hours .
  • Degradation Products : Analyze hydrolyzed byproducts (e.g., free pyridine or butanoic acid) via LC-MS, referencing protocols for structurally similar hydrochlorides .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms involving this compound?

Methodological Answer:

  • Reaction Path Search : Use density functional theory (DFT) to map energy barriers for carboxylate protonation and HCl coordination, as demonstrated in ICReDD’s quantum chemical workflows .
  • Contradiction Analysis : Compare experimental yields with simulated intermediates (e.g., zwitterionic vs. salt forms) to identify thermodynamic vs. kinetic control .
  • Validation : Cross-reference computational results with in situ FT-IR or Raman spectroscopy to confirm transition states .

Q. What strategies mitigate conflicting data in biological activity assays for this compound?

Methodological Answer:

  • Dose-Response Refinement : Use factorial design (e.g., Box-Behnken) to test interactions between concentration (µM–mM), solvent polarity, and cell viability .
  • Environmental Controls : Standardize assay conditions (temperature, O₂ levels) to minimize variability in redox-sensitive pathways, as environmental factors alter hydrochloride stability .
  • Orthogonal Assays : Validate results across multiple platforms (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

Q. How can researchers investigate synergistic effects of this compound in multi-drug formulations?

Methodological Answer:

  • Isobolographic Analysis : Design experiments combining this compound with co-drugs (e.g., NSAIDs) at fixed molar ratios to calculate combination indices (CI <1 indicates synergy) .
  • Molecular Docking : Screen for shared targets (e.g., COX-2 or pyridine-linked receptors) using AutoDock Vina, prioritizing residues with hydrogen-bonding potential to the carboxylate group .
  • In Vivo Cross-Validation : Test pharmacokinetic synergies in rodent models, monitoring plasma half-life extension via HCl salt formulation .

Q. What advanced methodologies validate degradation pathways of this compound in environmental matrices?

Methodological Answer:

  • Photolysis Studies : Expose aqueous solutions to UV-C light (254 nm) and track degradation via HPLC-QTOF, identifying cleavage products (e.g., pyridine-3-carboxylic acid) .
  • Microbial Biodegradation : Use OECD 301F respirometry to assess mineralization in activated sludge, correlating CO₂ evolution with compound half-life .
  • Hazard Profiling : Apply QSAR models to predict ecotoxicity of degradation intermediates, referencing EPA guidelines for carboxylic acid derivatives .

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